molecular formula C17H24N2O B14633832 Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- CAS No. 56098-37-4

Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-

Cat. No.: B14633832
CAS No.: 56098-37-4
M. Wt: 272.4 g/mol
InChI Key: BWHZPNHBJRAVBC-UHFFFAOYSA-N
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Description

Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- is a complex organic compound characterized by its unique structure, which includes a decahydro-2-methylpyrido[1,2-a][1,4]diazepine ring system attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the diazepine ring through the condensation of a diketone with an aromatic diamine in the presence of a catalyst such as indium chloride in acetonitrile . The resulting intermediate can then be further reacted with a phenyl group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Indium chloride, palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

56098-37-4

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

(2-methyl-3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepin-4-yl)-phenylmethanone

InChI

InChI=1S/C17H24N2O/c1-18-11-15(17(20)14-7-3-2-4-8-14)12-19-10-6-5-9-16(19)13-18/h2-4,7-8,15-16H,5-6,9-13H2,1H3

InChI Key

BWHZPNHBJRAVBC-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCCCN2CC(C1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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